4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone
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Description
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14ClFO2 and its molecular weight is 292.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copolymer Synthesis
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone and similar compounds have been utilized in the synthesis of novel copolymers. These compounds were copolymerized with styrene to form polymers with distinct structural and thermal properties. The copolymers exhibit decomposition in a two-step process, indicating potential applications in materials science, particularly in areas requiring materials with specific thermal stability or degradation properties (Savittieri et al., 2022), (Kharas et al., 2016).
Molecular Structure Analysis
Studies have been conducted on the molecular structures of a series of substituted chalcones, including the this compound, to understand the configuration of the keto group and the packing of molecules utilizing weak C-H...O and C-H...pi intermolecular contacts. This knowledge is crucial in crystallography and material science for designing materials with specific intermolecular interactions (Chopra et al., 2007).
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZFISHIKPZFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644290 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-19-7 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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